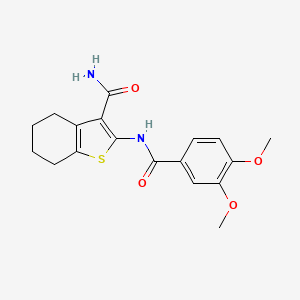

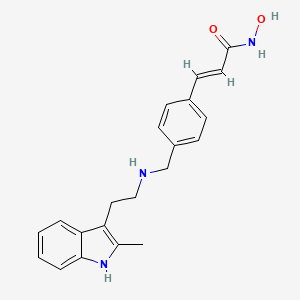

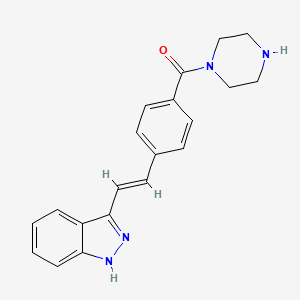

Pevonedistat

Übersicht

Beschreibung

Es wird hauptsächlich für sein Potenzial als Antikrebsmittel untersucht, insbesondere bei der Behandlung hämatologischer Malignome wie Mantelzelllymphom und akuter myeloischer Leukämie . Pevonedistat wirkt, indem es den Neddylierungsweg hemmt, der für die Aktivierung von Cullin-RING-Ligasen entscheidend ist, die an der Proteindegradation beteiligt sind .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound erfolgt in mehreren Schritten, ausgehend von kommerziell erhältlichen AusgangsmaterialienDer letzte Schritt beinhaltet die Bildung des Sulfamatesters .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von hochleistungsfähigen Reaktionen, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Pevonedistat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um den Neddylierungsweg und seine Rolle bei der Proteindegradation zu untersuchen.

Biologie: this compound wird verwendet, um die biologischen Funktionen von NEDD8 und seine Rolle in zellulären Prozessen wie DNA-Reparatur und Zellzyklusregulation zu untersuchen.

Medizin: Es wird als potenzielles Therapeutikum für verschiedene Krebsarten untersucht, darunter Mantelzelllymphom und akute myeloische Leukämie. .

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das NEDD8-aktivierende Enzym (NAE) hemmt, das für die Aktivierung von NEDD8, einem Ubiquitin-ähnlichen Protein, verantwortlich ist. Durch die Hemmung von NAE verhindert this compound die Neddylierung von Cullin-RING-Ligasen, was zur Anhäufung ihrer Substrate und zur anschließenden Apoptose von Krebszellen führt . Dieser Mechanismus stört auch DNA-Reparaturwege, was zusätzlich zu seinen Antikrebswirkungen beiträgt .

Wirkmechanismus

Target of Action

Pevonedistat, also known as MLN4924, is a selective inhibitor of the NEDD8-activating enzyme E1 regulatory subunit (NAE1) . NAE1 is a heterodimeric molecule consisting of amyloid beta precursor protein-binding protein 1 (APPBP1) and ubiquitin-like modifier activating enzyme 3 (UBA3) .

Mode of Action

This compound forms a stable covalent adduct with NEDD8 in the NAE catalytic pocket of UBA3 by reacting with thioester-linked NEDD8 bound to the enzyme’s catalytic cysteine . Unlike the labile NEDD8-AMP intermediate, the NEDD8-pevonedistat adduct cannot be utilized in subsequent reactions necessary for NAE activity . This inhibition of NAE prevents activation of cullin-RING ligases (CRLs), which are critical for proteasome-mediated protein degradation .

Biochemical Pathways

The inhibition of NAE by this compound disrupts the NEDD8 conjugation pathway that involves the ubiquitin-like NEDD8 protein and cullin-RING ligases (CRLs) . This disruption leads to the accumulation of CRL substrates, including p21, p27, and NRF2 , thereby suppressing diverse tumor development .

Pharmacokinetics

Following a single dose of this compound at 50 mg/m^2, there was a parallel log-linear decline in plasma and whole blood this compound concentration . The mean terminal half-life of this compound and drug-related material in plasma was 8.4 and 15.6 hours, respectively . This compound distributed preferentially in whole blood with a mean whole-blood-to-plasma ratio for this compound AUC ∞ of 40.8 . By 1 week post dose, the mean recovery of administered radioactivity was 94% (41% in urine and 53% in feces) .

Result of Action

This compound induces cell death and has demonstrated significant therapeutic potential in several malignancies . It has been shown to induce apoptosis in cancer cells by deregulating S-phase DNA synthesis . In colorectal cancer (CRC), this compound has been found to induce cell death through both the extrinsic (TRAIL-R2/caspase-8) and intrinsic (BAX/BAK) apoptotic pathways .

Action Environment

The effect of this compound may be greater for cancer cells than for normal cells if the cancer cells are already deficient in DNA repair due to prior epigenetic silencing of DNA repair genes active in alternative pathways . This suggests that the cellular environment, particularly the presence of certain genetic mutations, can influence the compound’s action, efficacy, and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pevonedistat involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the sulfamate ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pevonedistat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Sulfamatgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel kann Natriumborhydrid verwendet werden.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga ergeben können .

Vergleich Mit ähnlichen Verbindungen

Pevonedistat ist einzigartig in seiner selektiven Hemmung des NEDD8-aktivierenden Enzyms. Ähnliche Verbindungen umfassen:

Bortezomib: Ein Proteasom-Inhibitor, der auf den Ubiquitin-Proteasom-Weg abzielt, aber nicht spezifisch NEDD8 hemmt.

Lenalidomid: Ein E3-Ligase-Modulator, der die Proteindegradation beeinflusst, aber über einen anderen Mechanismus.

Die Spezifität von this compound für das NEDD8-aktivierende Enzym unterscheidet es von diesen Verbindungen, was es zu einem wertvollen Werkzeug für die Untersuchung des Neddylierungswegs und zu einem vielversprechenden Therapeutikum für die Krebsbehandlung macht .

Eigenschaften

IUPAC Name |

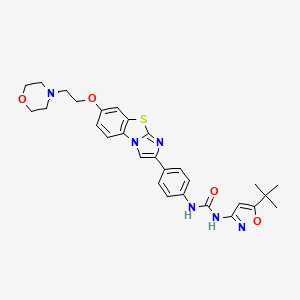

[(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4S/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25)/t14-,15+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUQHZXIXSTTDU-QXGSTGNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701022549 | |

| Record name | Pevonedistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905579-51-3 | |

| Record name | Pevonedistat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905579-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pevonedistat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905579513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pevonedistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pevonedistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEVONEDISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3AZD8D215 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

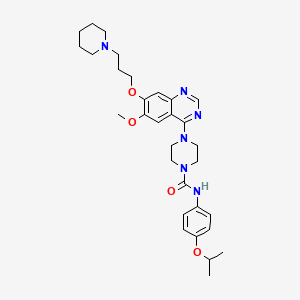

![(2S)-N-[(1S)-2-[(3aR,7aS)-6-(2-phenylethyl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B1684605.png)